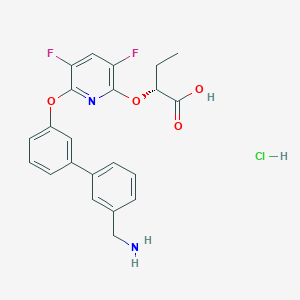![molecular formula C10H12ClN3 B7451190 N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride, commonly known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. Clonidine is a centrally acting alpha-2 adrenergic agonist that works by reducing sympathetic outflow from the central nervous system. In
Mecanismo De Acción
Clonidine works by binding to alpha-2 adrenergic receptors in the brain, which reduces the release of norepinephrine and other neurotransmitters. This leads to a decrease in sympathetic outflow, resulting in a reduction in blood pressure and other physiological effects. Clonidine also has some affinity for imidazoline receptors, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Clonidine has a number of biochemical and physiological effects, including reducing sympathetic outflow, lowering blood pressure, and decreasing heart rate. It has also been shown to have sedative and anxiolytic effects, making it useful in the treatment of anxiety disorders. Clonidine has been shown to have a number of other effects on the body, including reducing insulin secretion, increasing growth hormone secretion, and suppressing the release of some hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it easy to design experiments around. It is also relatively inexpensive and readily available. However, Clonidine has some limitations as well. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent blood concentration over time. Additionally, Clonidine can have off-target effects on other receptors, which can complicate experimental design.
Direcciones Futuras
There are a number of future directions for research on Clonidine. One area of interest is in the development of new alpha-2 adrenergic agonists with improved pharmacokinetic properties, such as longer half-lives and greater specificity for alpha-2 receptors. Another area of interest is in the use of Clonidine as a tool to study the role of sympathetic outflow in various physiological processes. Finally, there is ongoing research into the use of Clonidine in the treatment of other conditions, such as opioid withdrawal and post-traumatic stress disorder.
Métodos De Síntesis
Clonidine can be synthesized by reacting 2-chloro-5-nitrobenzyl chloride with imidazole in the presence of a base such as triethylamine. The resulting product is then reduced with sodium dithionite to form Clonidine. The synthesis of Clonidine has been extensively studied and optimized, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
Clonidine has been widely used in scientific research to study its effects on the central nervous system. It has been shown to reduce sympathetic outflow and lower blood pressure, making it a useful tool in the study of hypertension. Clonidine has also been used to study the effects of alpha-2 adrenergic agonists on the release of neurotransmitters such as norepinephrine and dopamine.
Propiedades
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10;/h1-6,8,12H,7H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUCSMFRJPBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)

![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)

![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)




